molecular formula C14H14ClNO2S2 B2363952 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 339016-93-2

2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone

Cat. No.: B2363952
CAS No.: 339016-93-2
M. Wt: 327.84
InChI Key: IDNMFKLSEFRGNE-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is a useful research compound. Its molecular formula is C14H14ClNO2S2 and its molecular weight is 327.84. The purity is usually 95%.
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Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, also known as 2-[(4-chlorophenyl)sulfanyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine, is a compound characterized by its unique structural features, including a pyridine ring and sulfur-containing functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts.

  • Molecular Formula: C14H14ClN2O2S2
  • Molecular Weight: 327.85 g/mol
  • CAS Number: 339016-93-2

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antibacterial properties and enzyme inhibition capabilities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing similar structural motifs exhibit significant antibacterial properties. For instance, a study evaluated synthesized compounds for their activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis, reporting moderate to strong inhibition . The effectiveness of these compounds is often attributed to their ability to disrupt bacterial cell processes.

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that compounds with similar structures have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. For example, certain derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibition compared to standard reference compounds .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The presence of sulfur-containing groups allows for various biochemical interactions that can modulate enzyme activity and influence cellular pathways.

Case Studies

  • Antibacterial Screening : A study conducted on synthesized compounds revealed that those with the 4-chlorophenyl sulfanyl group showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and biological efficacy, suggesting that modifications in the sulfur moiety could enhance activity .
  • Enzyme Inhibition Studies : In another investigation focusing on AChE inhibitors for Alzheimer’s disease treatment, derivatives of this compound were tested alongside known inhibitors. The results highlighted the potential of these compounds as therapeutic agents due to their ability to inhibit cholinesterase enzymes effectively .

Data Tables

Activity Type Tested Compounds IC50 Values (µM) Reference
AntibacterialVarious synthesized derivativesModerate to Strong
AcetylcholinesteraseSelected derivatives0.63 - 6.28
UreaseSelected derivativesStrong Inhibition

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4,6-dimethyl-3-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c1-9-8-10(2)16-14(13(9)20(3,17)18)19-12-6-4-11(15)5-7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNMFKLSEFRGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)SC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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